molecular formula C22H19BrN2O3S B11569290 5-(5-Bromo-2,3-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(5-Bromo-2,3-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11569290
M. Wt: 471.4 g/mol
InChI Key: MMUPIOYNWAMGOL-UHFFFAOYSA-N
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Description

4-BROMO-2-METHOXY-6-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a thienyl group

Preparation Methods

The synthesis of 4-BROMO-2-METHOXY-6-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents . Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-BROMO-2-METHOXY-6-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it can be used as a reagent for studying various biochemical pathways and mechanisms . Its unique structure makes it a valuable tool for researchers in these fields.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 4-BROMO-2-METHOXY-6-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER include other brominated and methoxylated aromatic compounds . These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of 4-BROMO-2-METHOXY-6-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C22H19BrN2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

5-(5-bromo-2,3-dimethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H19BrN2O3S/c1-26-19-11-13(23)10-15(21(19)27-2)22-25-17(14-6-3-4-7-18(14)28-22)12-16(24-25)20-8-5-9-29-20/h3-11,17,22H,12H2,1-2H3

InChI Key

MMUPIOYNWAMGOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)Br

Origin of Product

United States

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